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Compound of Interest

Compound Name: beta-D-Glucopyranosylamine

Cat. No.: B112949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of beta-D-Glucopyranosylamine. Due to the limited availability of a complete,

published dataset for the free, unsubstituted beta-D-Glucopyranosylamine, this document

presents a detailed synthesis protocol and an analysis of spectroscopic data from closely

related compounds. This information serves as a valuable resource for researchers working

with glycosylamines and in the development of novel therapeutics.

Synthesis of beta-D-Glucopyranosylamine
The synthesis of beta-D-Glucopyranosylamine typically involves the direct amination of D-

glucose. Several methods have been reported, with variations in the aminating agent, solvent,

and reaction conditions. A common and effective method involves the reaction of D-glucose

with a saturated solution of ammonium bicarbonate.

Experimental Protocol: Synthesis via Kochetkov
Amination
This protocol is adapted from established methods for the synthesis of glycosylamines.

Materials:

D-glucose
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Ammonium bicarbonate (NH₄HCO₃)

Methanol (MeOH)

Deionized water

Dowex 50W-X8 resin (H⁺ form)

Anhydrous ethanol

Diethyl ether

Procedure:

Reaction Setup: A solution of D-glucose (1 equivalent) in a minimal amount of water is added

to a saturated aqueous solution of ammonium bicarbonate (excess).

Reaction: The mixture is stirred at room temperature for 48-72 hours. The reaction progress

can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-

butanol:acetic acid:water (2:1:1).

Work-up: The reaction mixture is concentrated under reduced pressure to remove excess

ammonium bicarbonate and water. The resulting syrup is co-evaporated with methanol

multiple times to ensure complete removal of volatile salts.

Purification: The crude product is dissolved in water and passed through a column of Dowex

50W-X8 resin (H⁺ form). The column is washed with deionized water to remove any

unreacted glucose. The desired beta-D-Glucopyranosylamine is then eluted with a 2M

aqueous ammonia solution.

Isolation: The ammonia-containing fractions are collected and concentrated under reduced

pressure. The resulting solid is triturated with anhydrous ethanol and diethyl ether to afford

the purified beta-D-Glucopyranosylamine as a white solid.

Logical Workflow for Synthesis and Purification:
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Synthesis and Purification of beta-D-Glucopyranosylamine.

Spectroscopic Data
Direct and complete experimental spectroscopic data for beta-D-Glucopyranosylamine is not

readily available in the published literature. Therefore, this section provides data for closely

related compounds, D-glucose and N-acetyl-beta-D-glucosamine, to serve as a reference point

for researchers. The expected shifts and peaks for beta-D-Glucopyranosylamine are inferred

based on the structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Data: The following tables summarize the ¹H and ¹³C NMR chemical shifts for the

anomeric proton and carbon of beta-D-glucose and N-acetyl-beta-D-glucosamine.

Table 1: ¹H NMR Chemical Shifts (in D₂O)

Compound Proton Chemical Shift (δ) ppm

beta-D-Glucose H-1 ~4.65 (d, J ≈ 8.0 Hz)

N-acetyl-beta-D-glucosamine H-1 ~4.70 (d, J ≈ 8.5 Hz)

beta-D-Glucopyranosylamine H-1 Expected ~4.5-4.8

Table 2: ¹³C NMR Chemical Shifts (in D₂O)
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Compound Carbon Chemical Shift (δ) ppm

beta-D-Glucose C-1 ~96.5

N-acetyl-beta-D-glucosamine C-1 ~95.0

beta-D-Glucopyranosylamine C-1 Expected ~94-97

Expected Data for beta-D-Glucopyranosylamine:

¹H NMR: The anomeric proton (H-1) is expected to appear as a doublet with a coupling

constant (J) of approximately 8-9 Hz, characteristic of a trans-diaxial relationship with H-2.

The chemical shift is anticipated to be in the range of 4.5-4.8 ppm. The other ring protons

would appear in the region of 3.2-3.9 ppm.

¹³C NMR: The anomeric carbon (C-1) is expected to resonate around 94-97 ppm. The other

carbon signals (C-2 to C-6) are expected in the range of 60-80 ppm.

Infrared (IR) Spectroscopy
Reference Data: The IR spectrum of D-glucose shows characteristic broad absorption bands

for O-H stretching (around 3300 cm⁻¹) and C-O stretching (around 1000-1150 cm⁻¹).

Expected Data for beta-D-Glucopyranosylamine: The IR spectrum of beta-D-
Glucopyranosylamine is expected to exhibit the following characteristic absorption bands:

~3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.

~2850-2950 cm⁻¹: C-H stretching vibrations.

~1600-1650 cm⁻¹: N-H bending (scissoring) vibration.

~1000-1150 cm⁻¹: C-O and C-N stretching vibrations.

Mass Spectrometry (MS)
Expected Data for beta-D-Glucopyranosylamine: The mass spectrum of beta-D-
Glucopyranosylamine (Molecular Weight: 179.17 g/mol ) is expected to show a molecular ion
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peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique

used.

Expected Fragmentation Pattern (Electron Ionization - EI): The fragmentation of

glycosylamines is complex. Key expected fragmentation pathways include:

Loss of water (-18 amu): [M-H₂O]⁺

Loss of ammonia (-17 amu): [M-NH₃]⁺

Cleavage of the pyranose ring: This will lead to a series of fragment ions corresponding to

the loss of CH₂O (30 amu), C₂H₄O₂ (60 amu), etc.

Retro-Diels-Alder (RDA) reaction: Cleavage of the C1-O and C2-C3 bonds, or C1-O and C4-

C5 bonds, leading to characteristic fragment ions.

Fragmentation Pathway Diagram:

[M]+ (m/z 179)

[M-H2O]+ (m/z 161)

- H2O

[M-NH3]+ (m/z 162)

- NH3

Ring Fragments
(e.g., m/z 149, 119, 89)

Ring Cleavage

RDA Fragments

RDA Reaction

Click to download full resolution via product page

Expected EI-MS Fragmentation of beta-D-Glucopyranosylamine.

Conclusion
This technical guide provides a foundational understanding of the synthesis and expected

spectroscopic characteristics of beta-D-Glucopyranosylamine. While a complete

experimental dataset for the parent compound remains elusive in the public domain, the

provided information on related compounds and a detailed synthetic protocol offers a strong

starting point for researchers in the field. The presented logical workflows for synthesis and
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fragmentation are intended to aid in the design and interpretation of experiments involving this

important glycosylamine. Further research is warranted to fully characterize and publish a

complete spectroscopic profile of beta-D-Glucopyranosylamine.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of beta-D-
Glucopyranosylamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112949#spectroscopic-data-nmr-ir-ms-of-beta-d-
glucopyranosylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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